4-(acetylamino)-5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-ACETAMIDO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-substituted anilines and thiocyanates under acidic conditions.
Acetylation: Introduction of the acetamido group can be done using acetic anhydride in the presence of a base.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride.
Methoxylation and Ethoxylation: These groups can be introduced through nucleophilic substitution reactions using methanol and ethanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-5-chloro-2-methoxybenzoic acid
- 6-Ethoxy-1,3-benzothiazol-2-amine
- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Uniqueness
The uniqueness of 5-CHLORO-4-ACETAMIDO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H18ClN3O4S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O4S/c1-4-27-11-5-6-14-17(7-11)28-19(22-14)23-18(25)12-8-13(20)15(21-10(2)24)9-16(12)26-3/h5-9H,4H2,1-3H3,(H,21,24)(H,22,23,25) |
InChI Key |
JIDPFCCXKDJUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl |
Origin of Product |
United States |
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